molecular formula C9H11NO2 B8550733 2-Methyl-5-acetoxy-methylpyridine

2-Methyl-5-acetoxy-methylpyridine

Cat. No.: B8550733
M. Wt: 165.19 g/mol
InChI Key: DQMPYPVCNGAWDM-UHFFFAOYSA-N
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Description

2-Methyl-5-acetoxy-methylpyridine is a pyridine derivative featuring a methyl group at position 2 and an acetoxymethyl group (-CH₂OAc) at position 5. This compound is likely used as an intermediate in organic synthesis, particularly in pharmaceutical or agrochemical applications, where ester groups serve as precursors for further functionalization (e.g., hydrolysis to alcohols or substitution reactions) .

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

(5,6-dimethylpyridin-3-yl) acetate

InChI

InChI=1S/C9H11NO2/c1-6-4-9(12-8(3)11)5-10-7(6)2/h4-5H,1-3H3

InChI Key

DQMPYPVCNGAWDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine Derivatives

Compound Name Substituent Position 2 Substituent Position 5 Key Functional Groups Electronic Effects Applications
This compound Methyl Acetoxymethyl (-CH₂OAc) Ester (moderate electrophilicity) Methyl: Electron-donating; Acetoxymethyl: Electron-withdrawing Synthesis intermediate
5-Amino-2-methylpyridine Methyl Amino (-NH₂) Amino (strongly electron-donating) Increased ring basicity and nucleophilicity Pharmaceuticals, dyes
5-(Chloromethyl)-2-methoxypyridine Methoxy (-OCH₃) Chloromethyl (-CH₂Cl) Halide (good leaving group) Methoxy: Electron-donating; Chloromethyl: Polar, reactive Alkylation reactions
2-Amino-5-chloropyridine Amino (-NH₂) Chloro (-Cl) Halide and amino groups Chloro: Electron-withdrawing; Amino: Electron-donating Agrochemical intermediates
2-Amino-5-methoxypyrimidine Amino (-NH₂) Methoxy (-OCH₃) Amino and methoxy on pyrimidine ring Pyrimidine’s dual nitrogen atoms enhance aromatic stabilization Heterocyclic drug synthesis

Research Findings and Limitations

  • Synthetic Challenges : The acetoxymethyl group’s stability under acidic or basic conditions requires careful optimization, as premature hydrolysis may occur during synthesis .
  • Data Gaps : Experimental data on the physical properties (e.g., melting point, solubility) of this compound are absent in the provided evidence, limiting direct comparisons.

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to optimize yields.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:
Characterization requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Identify proton environments (e.g., methyl, acetoxy, and pyridine ring protons). For example, the acetoxy methyl group typically resonates at δ 2.1–2.3 ppm in ¹H NMR .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., ESI+ for [M+H]⁺ ions) .
  • Infrared Spectroscopy (IR) : Detect functional groups (C=O stretch of acetoxy at ~1740 cm⁻¹) .
  • X-ray Crystallography : Resolve 3D molecular structure if single crystals are obtainable (as demonstrated for related pyridine derivatives in ).

Advanced: How can researchers resolve contradictions in reported reaction yields for the acetylation of 2-Methyl-5-hydroxymethylpyridine?

Answer:
Discrepancies in yields may arise from:

  • Reaction conditions : Temperature, solvent polarity, and catalyst choice (e.g., DMAP vs. pyridine) significantly impact acetylation efficiency. Comparative studies suggest DMAP increases yields by 15–20% in acetylation reactions .
  • Substrate purity : Impurities in the starting material (e.g., residual moisture) can reduce reactivity. Pre-drying solvents (molecular sieves) and substrates (vacuum oven) is critical .
  • Analytical variability : Use standardized quantification methods (e.g., HPLC with UV detection at 254 nm) to ensure consistency across studies .

Q. Experimental Design Recommendations :

  • Perform kinetic studies to identify rate-limiting steps.
  • Use design-of-experiments (DoE) to optimize variables like temperature and catalyst loading .

Advanced: What strategies are effective for evaluating the metabolic stability of this compound derivatives in preclinical studies?

Answer:
Metabolic stability assessment involves:

  • In vitro assays :
    • Liver microsomal incubations : Measure half-life (t₁/₂) using human or rodent liver microsomes. For example, pyridine derivatives with electron-withdrawing groups (e.g., acetoxy) often show increased stability compared to hydroxylated analogs .
    • CYP450 inhibition screening : Identify interactions with cytochrome P450 enzymes (e.g., CYP3A4) using fluorometric assays .
  • In silico modeling : Predict metabolic hotspots (e.g., acetoxy hydrolysis) using software like Schrödinger’s QikProp or ADMET Predictor™ .

Q. Data Interpretation :

  • Compare metabolic profiles with structurally similar compounds (e.g., 5-Fluoro-2-methoxypyridin-4-amine, which showed enhanced stability due to fluorine substitution ).

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:
Based on analogous pyridine derivatives:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for weighing and reactions .
  • First Aid Measures :
    • Skin contact : Wash immediately with soap/water; seek medical attention if irritation persists .
    • Inhalation : Move to fresh air; administer oxygen if breathing is labored .
  • Waste Disposal : Collect in sealed containers labeled for halogenated/organic waste .

Note : Toxicity data for this compound is limited; assume acute toxicity based on structural analogs (e.g., 5-Ethyl-2-methylpyridine, which is toxic via dermal exposure ).

Advanced: How can researchers elucidate the structure-activity relationship (SAR) of this compound derivatives for drug discovery?

Answer:
SAR studies require:

  • Systematic substitution : Modify functional groups (e.g., replace acetoxy with methoxy or hydroxyl) and compare bioactivity (e.g., IC₅₀ in enzyme assays) .
  • Crystallographic analysis : Resolve ligand-receptor binding modes (e.g., pyridine ring interactions with kinase active sites) .
  • Computational docking : Use tools like AutoDock Vina to predict binding affinities and validate with experimental data .

Example : Fluorinated pyridines (e.g., 5-Fluoro-2-methoxypyridin-4-amine) showed enhanced target selectivity due to electronegative substituents .

Basic: What solvents and storage conditions are optimal for preserving this compound?

Answer:

  • Solubility : Likely soluble in polar aprotic solvents (DMSO, DMF) based on structural analogs . Test solubility incrementally (e.g., start with 10 mM in DMSO).
  • Storage : Store at –20°C in amber vials under inert gas (Ar) to prevent hydrolysis of the acetoxy group .
  • Stability Monitoring : Conduct periodic HPLC analysis to detect degradation (e.g., free hydroxyl formation) .

Advanced: How can researchers address the lack of ecological toxicity data for this compound?

Answer:
For understudied compounds:

  • Read-across assessments : Use data from structurally similar compounds (e.g., 5-Ethyl-2-methylpyridine, which has no reported ecotoxicity ).
  • In silico predictions : Tools like ECOSAR predict acute aquatic toxicity (e.g., LC₅₀ for fish) .
  • Microcosm studies : Evaluate biodegradability in soil/water systems using OECD 301 guidelines .

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